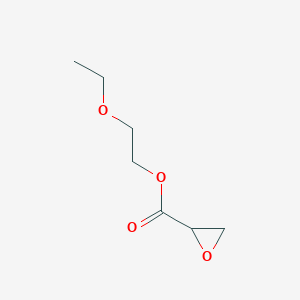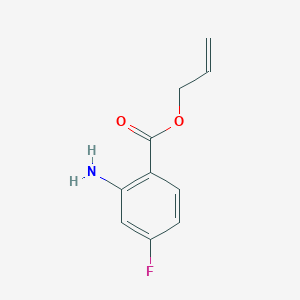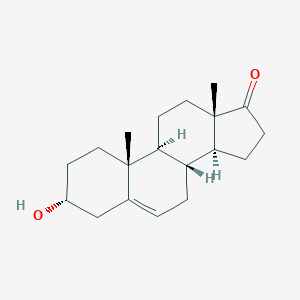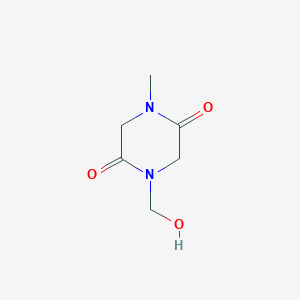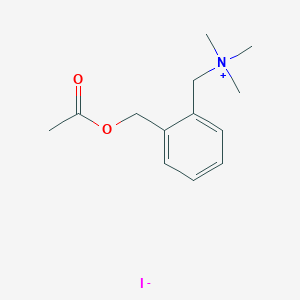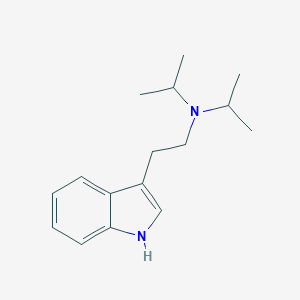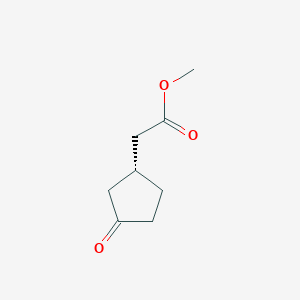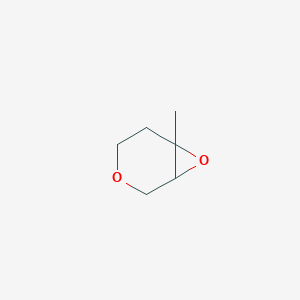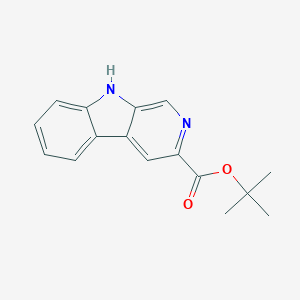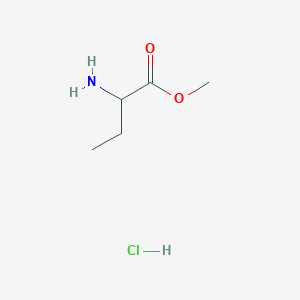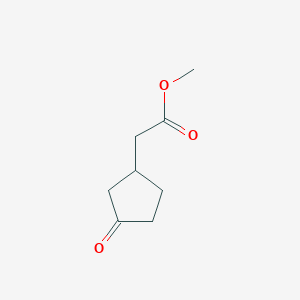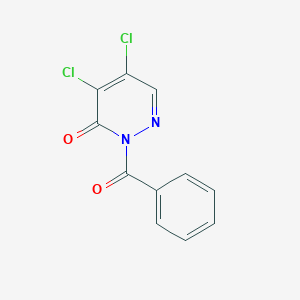
2-Benzoyl-4,5-dichloropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoyl-4,5-dichloropyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the pyridazinone class of compounds and is commonly used in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of 2-Benzoyl-4,5-dichloropyridazin-3-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or proteins that are involved in the development of various diseases. It has also been suggested that this compound may have antioxidant properties, which could contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
2-Benzoyl-4,5-dichloropyridazin-3-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Benzoyl-4,5-dichloropyridazin-3-one in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available reagents, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to exhibit cytotoxic effects at high concentrations, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-Benzoyl-4,5-dichloropyridazin-3-one. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Finally, the synthesis of new derivatives of 2-Benzoyl-4,5-dichloropyridazin-3-one could lead to the discovery of compounds with even greater biological activity.
Métodos De Síntesis
The synthesis of 2-Benzoyl-4,5-dichloropyridazin-3-one involves the reaction between 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and benzoyl hydrazine. This reaction is carried out in the presence of a base such as potassium carbonate or sodium carbonate. The reaction yields 2-Benzoyl-4,5-dichloropyridazin-3-one as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
2-Benzoyl-4,5-dichloropyridazin-3-one has been extensively studied for its potential applications in various fields of research. It has been used as a precursor in the synthesis of other organic compounds such as pyridazinone derivatives, which have been found to exhibit potent biological activities. Additionally, this compound has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
155164-66-2 |
|---|---|
Nombre del producto |
2-Benzoyl-4,5-dichloropyridazin-3-one |
Fórmula molecular |
C11H6Cl2N2O2 |
Peso molecular |
269.08 g/mol |
Nombre IUPAC |
2-benzoyl-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C11H6Cl2N2O2/c12-8-6-14-15(11(17)9(8)13)10(16)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
LEZZYGSJVQZXAC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
Otros números CAS |
155164-66-2 |
Sinónimos |
2-benzoyl-4,5-dichloro-pyridazin-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



